molecular formula C11H11ClN2OS2 B5726722 N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No. B5726722
M. Wt: 286.8 g/mol
InChI Key: YEXYXLHQQKCHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as CCT018159, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, but it is believed to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models, N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to reduce tumor growth and metastasis. Additionally, N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide in lab experiments is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without interfering with other cellular processes. Additionally, N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of interest is the development of new cancer therapies based on N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. Researchers are also interested in studying the potential applications of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, there is ongoing research to improve the synthesis and solubility of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the reaction of 2-chloroaniline with 2-mercaptoacetic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2-aminothiazole to form N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. The overall yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has also been studied for its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS2/c12-8-3-1-2-4-9(8)14-10(15)7-17-11-13-5-6-16-11/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXYXLHQQKCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

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